REACTION_SMILES
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[CH2:1]([O:2][C:3](=[O:4])[NH:11][CH:12]([C:13](=[O:14])[NH:15][CH2:16][C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1)[c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[CH3:30][CH2:31][OH:32].[CH3:33][c:34]1[cH:35][cH:36][cH:37][cH:38][cH:39]1>>[NH2:11][CH:12]([C:13](=[O:14])[NH:15][CH2:16][C:17](=[O:18])[O:19][C:20]([CH3:21])([CH3:22])[CH3:23])[c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)CNC(=O)C(NC(=O)OCc1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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CC(C)(C)OC(=O)CNC(=O)C(N)c1ccccc1
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Type
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product
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Smiles
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CC(C)(C)OC(=O)CNC(=O)C(N)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |